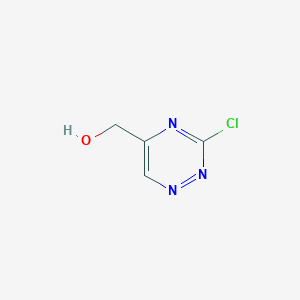

(3-Chloro-1,2,4-triazin-5-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4ClN3O |

|---|---|

Molecular Weight |

145.55 g/mol |

IUPAC Name |

(3-chloro-1,2,4-triazin-5-yl)methanol |

InChI |

InChI=1S/C4H4ClN3O/c5-4-7-3(2-9)1-6-8-4/h1,9H,2H2 |

InChI Key |

OXHNETQMCJUIGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=N1)Cl)CO |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 3 Chloro 1,2,4 Triazin 5 Yl Methanol

The 1,2,4-triazine (B1199460) ring is an electron-deficient system, which makes the chlorine atom at the 3-position susceptible to nucleophilic aromatic substitution (SNAr). acs.org This reactivity is a cornerstone of triazine chemistry, allowing for the introduction of a wide array of functional groups. nih.govmdpi.com Concurrently, the primary alcohol group offers a site for classic alcohol reactions, such as esterification and etherification.

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom on the triazine ring is a good leaving group and can be displaced by various nucleophiles. The general mechanism follows a stepwise substitution pattern, where the reactivity of the triazine core is modulated by the nature of the substituent being added. nih.govmdpi.comnih.gov

Reactivity with Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with chloro-s-triazines. nih.govmdpi.com The reaction typically requires a base to neutralize the hydrochloric acid formed during the reaction. researchgate.net The introduction of an electron-donating amino group onto the triazine ring generally deactivates the ring towards further substitution, meaning subsequent reactions may require more forcing conditions like elevated temperatures. mdpi.comnih.gov For instance, the first substitution on a trichloro-triazine can often be achieved at 0-5°C, while the second may require room temperature, and the third can necessitate heating. nih.govnih.gov

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles on Chloro-Triazine Systems

| Nucleophile | Reagent System | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amines (general) | Amine, Base (e.g., DIEA) | 0°C to reflux | Amino-triazine | nih.gov |

| Morpholine | Morpholine, DIPEA, THF | 0°C to RT | Morpholino-triazine | nih.gov |

| Hindered Amines | Amine, Base | Higher Temperatures | Amino-triazine | mdpi.com |

Reactivity with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, including alcohols, alkoxides, and phenoxides, are effective in displacing the chloro group. nih.govmdpi.com These reactions are often carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion. Studies on related chlorotriazines show that reactions with alkoxides can proceed to yield alkoxy-triazine derivatives. mdpi.com Hydrolysis, using a hydroxide (B78521) ion, is also a feasible transformation to replace the chlorine with a hydroxyl group, which may exist in its tautomeric keto form. researchgate.net The order of reactivity for nucleophilic substitution on a related trichloro-triazine system has been found to be alcohol > thiol > amine. nih.gov

Table 2: Examples of Reactions with Oxygen-Based Nucleophiles on Chloro-Triazine Systems

| Nucleophile | Reagent System | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alcohols (Alkoxides) | Alcohol, Base | Varies (e.g., 0°C) | Alkoxy-triazine | nih.govmdpi.comnih.gov |

| Phenols (Phenoxides) | Phenol, Base | Standard | Phenoxy-triazine | acs.org |

| Hydroxide Ion | Sodium Hydroxide, Solvent | Varies | Hydroxy-triazine / Triazinone | researchgate.net |

Reactivity with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, particularly thiols, are also capable of substituting the chlorine atom on the triazine ring to form thioether derivatives. nih.govmdpi.com These reactions proceed efficiently, and in some related systems like 3-chloro-1,2,4-thiadiazoles, the reaction with thiols is noted to be specific and rapid. nih.govvu.lt The formation of C-S bonds via this method is a common strategy in the synthesis of diverse triazine derivatives. nih.govmdpi.com

Table 3: Examples of Reactions with Sulfur-Based Nucleophiles on Chloro-Triazine Systems

| Nucleophile | Reagent System | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thiols | Thiol, Base | 0°C | Thioether-triazine | nih.gov |

| Thiolates | Thiol, Base | Varies | Thioether-triazine | nih.govmdpi.com |

| Cysteine Thiols | Aqueous Solution | Varies | Cysteine-adduct | nih.govvu.lt |

Selective vs. Non-selective Substitutions

The substitution of chlorine on a triazine ring can be highly selective. The reactivity of the remaining chlorine atoms decreases after each successive substitution. nih.govmdpi.com This is because the introduction of an electron-donating group (like an amine or alkoxide) makes the electron-deficient triazine ring less electrophilic and therefore less reactive towards further nucleophilic attack. nih.gov

This reactivity gradient allows for the stepwise and controlled synthesis of unsymmetrically substituted triazines by carefully controlling the reaction temperature. nih.govnih.gov

First Substitution: Generally occurs at low temperatures (e.g., 0°C). nih.gov

Second Substitution: Requires higher temperatures, such as room temperature. nih.gov

Third Substitution: Often requires heating or even reflux conditions to proceed. nih.gov

Furthermore, chemoselectivity can be observed when different types of nucleophiles are present. Experimental and theoretical studies on 2,4,6-trichloro-1,3,5-triazine (TCT) have established a preferential order of incorporation: alcohols react preferentially over thiols, which in turn react preferentially over amines. nih.gov This inherent selectivity allows for the construction of complex, multi-functionalized triazine cores.

Reactions Involving the Hydroxyl Group of the Methanol (B129727) Moiety

The primary hydroxyl group of the methanol substituent provides a second site for chemical modification, independent of the reactions on the triazine ring.

Esterification and Etherification Reactions

The hydroxyl group can undergo standard alcohol reactions.

Esterification: It can be converted to an ester by reaction with a carboxylic acid or its derivatives (like an acid chloride or anhydride). Triazine-based coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), are known to facilitate the condensation of carboxylic acids and alcohols to form esters. researchgate.net In these reactions, an acyloxytriazine intermediate is formed which then reacts with the alcohol. researchgate.net

Etherification: The hydroxyl group can also be converted into an ether. A notable method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in methanol or ethanol, catalyzed by dimethyl sulfoxide (B87167) (DMSO), to chemoselectively convert benzylic alcohols into their corresponding methyl or ethyl ethers. organic-chemistry.org This method is efficient for benzyl (B1604629) alcohols with electron-donating groups and proceeds via a carbocation intermediate. organic-chemistry.org Given the structural similarity, this suggests a viable pathway for the etherification of (3-Chloro-1,2,4-triazin-5-yl)methanol.

Oxidation Reactions

The primary alcohol group of this compound is susceptible to oxidation to yield either the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.

Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM), would selectively oxidize the primary alcohol to (3-Chloro-1,2,4-triazin-5-yl)carbaldehyde. This transformation is crucial for subsequent reactions such as reductive amination or Wittig reactions.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4), would facilitate the complete oxidation of the alcohol to 3-Chloro-1,2,4-triazine-5-carboxylic acid. Research on related substituted 1,2,4-triazines, such as the oxidation of 6-acetyl-1,2,4-triazine to 1,2,4-triazin-6-yl-glyoxal, demonstrates that the triazine core is stable to certain oxidative conditions, allowing for selective functional group manipulation. koreascience.kr

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Product Class |

| This compound | Pyridinium Chlorochromate (PCC) | (3-Chloro-1,2,4-triazin-5-yl)carbaldehyde | Aldehyde |

| This compound | Potassium Permanganate (KMnO4) | 3-Chloro-1,2,4-triazine-5-carboxylic acid | Carboxylic Acid |

Derivatization for Conjugation or Further Functionalization

The presence of both a reactive chlorine atom and a versatile alcohol group makes this compound an excellent scaffold for derivatization.

Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the C3 position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the triazine ring. This allows for the introduction of a wide variety of functional groups. Analogous to 2,4,6-trichloro-1,3,5-triazine (TCT), which is used as a trifunctional linker, the chlorine atom can be displaced by O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, hydrazines), and S-nucleophiles (thiols). nih.gov This reaction is fundamental for linking the triazine core to other molecules for conjugation.

Alcohol Derivatization: The methanol group offers another point for modification. It can undergo esterification with carboxylic acids or acyl chlorides to form esters, or etherification via the Williamson ether synthesis to form ethers. These reactions can be used to attach linkers, reporter groups, or other moieties to the triazine scaffold.

Table 2: Derivatization Reactions for Conjugation

| Reactive Site | Reaction Type | Reagent Example | Functional Group Introduced |

| C3-Chloro | Nucleophilic Substitution | Amine (R-NH2) | Amino group (-NHR) |

| C3-Chloro | Nucleophilic Substitution | Thiol (R-SH) | Thioether group (-SR) |

| C5-Methanol | Esterification | Carboxylic Acid (R-COOH) | Ester group (-OOC-R) |

| C5-Methanol | Etherification | Alkyl Halide (R-X) | Ether group (-O-R) |

Reactivity of the 1,2,4-Triazine Ring System

The 1,2,4-triazine ring is an electron-deficient (π-deficient) heterocycle, which profoundly influences its reactivity. chempedia.info This inherent electronic character makes it susceptible to nucleophilic attack and reduction, and it serves as a platform for constructing more complex heterocyclic systems.

Ring-Opening Reactions

The electron-deficient nature of the 1,2,4-triazine core makes it susceptible to attack by strong nucleophiles, which can lead to ring-opening reactions. For instance, studies on related nitrogen-containing heterocycles show that treatment with powerful nucleophiles like hydrazine (B178648) or ammonia (B1221849) can result in the cleavage of the heterocyclic ring. chempedia.inforsc.org The reaction of 1,2,4-triazine N-oxides with ammonia, for example, can lead to cleavage of the triazine ring. chempedia.info Such reactions typically proceed via initial nucleophilic addition to an electron-deficient carbon atom of the ring, followed by a sequence of bond cleavages that result in the fragmentation of the triazine core.

Transformations Leading to Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The general strategy involves the substitution of the chlorine atom with a nucleophile that contains a second reactive site, followed by an intramolecular cyclization reaction.

Several synthetic methods are suitable for constructing ring-fused koreascience.krorganic-chemistry.orgnih.govtriazines. mdpi.com For example, reacting the chloro-triazine with a dinucleophile, such as an amino-thiol or an amino-alcohol, can lead to the formation of thiazolo[3,2-b] koreascience.krorganic-chemistry.orgnih.govtriazines or oxazolo[3,2-b] koreascience.krorganic-chemistry.orgnih.govtriazines, respectively. The reaction of substituted 4-amino-3-mercapto-1,2,4-triazoles with various reagents can yield fused systems like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. researchgate.net These transformations are significant for creating novel, rigid scaffolds for various applications in medicinal chemistry and materials science. mdpi.comacs.org

Table 3: Examples of Fused Heterocycles from 1,2,4-Triazine Precursors

| Precursor Type | Reagent | Fused Ring System |

| 3-Chloro-1,2,4-triazine | 2-Aminothiophenol | Benzothiazolo[3,2-b] koreascience.krorganic-chemistry.orgnih.govtriazine |

| 4-Amino-3-mercapto-1,2,4-triazole | Acetylacetone | 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazine researchgate.net |

| 3-Chloro-1,2,4-triazine | Hydrazine | 1,2,4-Triazolo[4,3-b] koreascience.krorganic-chemistry.orgnih.govtriazine |

Redox Chemistry of the Triazine Core

The redox behavior of the 1,2,4-triazine ring is a key aspect of its chemistry.

Reduction: As a π-deficient system, the 1,2,4-triazine core is readily reduced. This property is exploited in the design of hypoxia-selective agents, where the triazine N-oxide derivatives are reduced under hypoxic conditions to release cytotoxic species. acs.org

Oxidation and Ring Contraction: The nitrogen atoms of the triazine ring can be oxidized to form N-oxides, which modifies the ring's reactivity. chempedia.info Furthermore, oxidation can also induce ring transformations. For example, the oxidation of certain 1-methyl-1,2,4-triazinium iodide salts with potassium ferricyanide (B76249) in a basic solution leads to a ring contraction, yielding 1-methyl-1,2,4-triazole (B23700) derivatives as the main products. koreascience.kr This reaction proceeds through the formation of a pseudo-base intermediate, which then undergoes oxidative rearrangement. koreascience.kr This redox-driven transformation highlights the complex and versatile reactivity of the 1,2,4-triazine core.

Mechanistic Aspects of 3 Chloro 1,2,4 Triazin 5 Yl Methanol Synthesis and Reactions

Elucidation of Reaction Mechanisms in 1,2,4-Triazine (B1199460) Formation

The formation of the 1,2,4-triazine ring is a cornerstone of its chemistry. While various synthetic routes exist, a classic and illustrative method is the condensation of 1,2-dicarbonyl compounds with amidrazones. wikipedia.org This reaction, along with more modern approaches, provides insight into the intermediates and transition states involved in constructing the heterocyclic core. Tandem or domino cyclization reactions have also been developed as efficient, one-pot methods for synthesizing 1,2,4-triazine derivatives, prized for their step and atomic economy. sioc-journal.cnrsc.org

The synthesis of 1,2,4-triazines typically proceeds through a series of identifiable intermediates. In the classical Bamberger synthesis from 1,2-dicarbonyl compounds and amidrazones, the initial step is a nucleophilic attack by the terminal nitrogen of the amidrazone onto one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then dehydrates to form a hydrazone-imine species. An intramolecular cyclization follows, where the remaining amino group attacks the second carbonyl (or imine) carbon, leading to a dihydroxytriazine or a related saturated intermediate, which subsequently aromatizes, often through the elimination of water, to yield the final 1,2,4-triazine ring.

More contemporary methods also feature distinct intermediates. For instance, a rhodium-catalyzed approach involving N-acylhydrazones and N-sulfonyl-1,2,3-triazoles proceeds through common intermediates that can be directed to form differently substituted 1,2,4-triazines under mild conditions. organic-chemistry.org Similarly, the reaction of 1,2,4,5-tetrazines with enamines is proposed to proceed through an iminium ion intermediate. nih.gov In many syntheses, the final step of aromatization is crucial for driving the reaction to completion.

While the isolation of intermediates provides direct evidence for a reaction pathway, understanding the transition states is key to explaining the kinetics and selectivity of the reaction. For the formation of the 1,2,4-triazine ring, the intramolecular cyclization step is often rate-determining. The geometry of the transition state during this ring closure dictates the feasibility and rate of the reaction.

Although detailed experimental analysis of transition states in the initial ring-forming condensation is limited, extensive theoretical studies have been conducted on the subsequent reactions of 1,2,4-triazines, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov Computational studies using Density Functional Theory (DFT) on these reactions have shed light on transition state stabilities and the influence of frontier molecular orbital (FMO) interactions. uq.edu.auresearchgate.netresearchgate.net These studies reveal that the high activation barriers for certain pathways can be attributed to unfavorable orbital interactions or steric hindrance in the transition state. researchgate.net For example, in Diels-Alder reactions, the assessment of transition state geometries has explained observed regio- and stereoselectivity, highlighting the importance of π-π interactions. researchgate.net These principles can be extrapolated to understand the energetic landscape of the initial cyclization, where orbital alignment and steric factors in the transition state are similarly critical.

Mechanistic Studies of Nucleophilic Aromatic Substitution on Halogenated Triazines

The chlorine atom on the (3-Chloro-1,2,4-triazin-5-yl)methanol molecule is susceptible to replacement by nucleophiles. This occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is facilitated by the electron-deficient nature of the 1,2,4-triazine ring. The three nitrogen atoms in the ring act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. masterorganicchemistry.com

The generally accepted mechanism is a two-step addition-elimination process. libretexts.org

Addition Step : A nucleophile attacks the carbon atom bearing the halogen (the chloro group), forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Elimination Step : The aromaticity of the ring is restored by the expulsion of the leaving group (the chloride ion).

Interestingly, computational studies on the related 1,2,3-triazine (B1214393) system have shown that a concerted SNAr mechanism, where the addition of the nucleophile and the elimination of the leaving group occur simultaneously, is also possible. acs.org This highlights that the mechanism can be more nuanced than the classical stepwise pathway. acs.org

The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step and accelerating the reaction. masterorganicchemistry.comlibretexts.org

In halogenated 1,2,4-triazines, the ring nitrogens themselves are powerful intrinsic EWGs. Their effect is analogous to that of nitro groups in activating halonitrobenzenes towards SNAr. acs.org The stabilization of the anionic intermediate is most effective when the EWGs are located at positions ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the EWG through resonance. masterorganicchemistry.com The introduction of additional EWGs can further enhance reactivity, while electron-donating groups (EDGs) would be expected to destabilize the intermediate and retard the reaction. The impact of substituents is primarily electronic rather than structural. nih.gov

The following table, based on data for analogous chlorobenzene (B131634) systems, illustrates the dramatic effect of electron-withdrawing nitro groups on reaction energetics, which parallels the role of the nitrogen atoms in a triazine ring.

| Reactant | Stabilizing Effect of NO₂ Group (kJ mol⁻¹) | Overall Reaction Barrier (kJ mol⁻¹) |

| 1-chloro-4-nitrobenzene | 94.1 | 18.6 |

| 1-chloro-2,4-dinitrobenzene | +70.0 (additional) | -9.2 |

| Picryl chloride (1-chloro-2,4,6-trinitrobenzene) | +128.9 (additional) | (Intermediate is highly stable) |

| This table is adapted from computational data on the reaction with Cl⁻ to illustrate the principle of electronic stabilization by EWGs. acs.org |

In the context of SNAr reactions on the this compound core, stereochemical outcomes are typically straightforward. The attack of a nucleophile on the planar, achiral triazine ring does not generate a new stereocenter at the site of substitution.

However, stereochemistry becomes a relevant consideration under specific circumstances:

Chiral Nucleophiles : If the incoming nucleophile is chiral, the reaction will proceed through diastereomeric transition states, potentially leading to a mixture of diastereomeric products.

Chiral Auxiliaries : If a chiral auxiliary is present on the triazine ring, it could influence the approach of the nucleophile, leading to diastereoselectivity.

While stereoselectivity in SNAr reactions of simple triazines is not extensively documented, stereochemical control is a significant factor in other transformations of the 1,2,4-triazine ring. For example, in Diels-Alder reactions involving 1,2,4-triazines, products are often formed with high stereoselectivity, favoring endo-cycloadducts over exo-cycloadducts due to secondary orbital interactions and steric effects in the transition state. researchgate.netresearchgate.net This demonstrates that the triazine scaffold can participate in stereocontrolled transformations.

Kinetic and Thermodynamic Analysis of Key Reactions

The study of reaction kinetics and thermodynamics provides quantitative insight into the feasibility, rate, and energy profile of chemical transformations. For 1,2,4-triazines, such analyses have been performed for key reactions, particularly cycloadditions and thermal decompositions.

Kinetic studies on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a key transformation for 1,2,4-triazines in bioconjugation, have shown that reaction rates are highly sensitive to the substitution pattern on both the triazine and the dienophile. nih.gov The discovery of cationic pyridinium (B92312) 1,2,4-triazines with significantly enhanced reaction rates underscores the tunability of the system's reactivity. nih.gov

| 1,2,4-Triazine Derivative | Dienophile | Second-Order Rate Constant k₂ (M⁻¹s⁻¹) |

| 3-Phenyl-1,2,4-triazine | (E)-cyclooct-4-enol (TCO) | 0.013 |

| 3-(Pyridin-2-yl)-1,2,4-triazine | TCO | 0.021 |

| 3-(1-Methylpyridinium-2-yl)-1,2,4-triazine | TCO | 1.1 |

| This table presents selected kinetic data from a systematic study of IEDDA reactions to highlight the impact of substituents on reaction rates. nih.gov |

Thermodynamic and kinetic parameters have also been determined for the thermal decomposition of various triazine derivatives using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.netpurdue.edumdpi.com Computational methods, particularly DFT, have proven invaluable for modeling reaction pathways and calculating activation energies (barriers) and reaction enthalpies. For example, DFT calculations have been used to predict reaction barriers for the decomposition of energetic triazines rsc.org and to elucidate the preference for concerted versus stepwise mechanisms in SNAr reactions by comparing the energies of transition states and intermediates. acs.org For SNAr reactions on activated systems like halonitrobenzenes, computational studies have quantified the activation barriers, providing a thermodynamic basis for their high reactivity. acs.org

Advanced Applications in Organic Synthesis and Materials Science

(3-Chloro-1,2,4-triazin-5-yl)methanol as a Precursor for Complex Organic Frameworks

The structure of this compound is well-suited for the construction of complex, high-order molecular architectures such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Triazine-based COFs are noted for their high thermal and chemical stability, making them promising for various energy-related applications. nih.gov The dual functionality of this compound allows it to serve as a versatile precursor, where the chloro and methanol (B129727) groups act as reactive handles for polymerization and framework assembly.

Building Block in Multistep Organic Synthesis

In multistep organic synthesis, this compound serves as a valuable intermediate due to its distinct reactive sites. The chlorine atom at the 3-position of the triazine ring is an excellent leaving group, making it a prime site for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides.

Simultaneously, the methanol group at the 5-position offers another point for chemical modification. It can undergo reactions typical of primary alcohols, such as:

Oxidation to form the corresponding aldehyde or carboxylic acid, which can then participate in further reactions like Wittig olefination, reductive amination, or amide bond formation.

Etherification or Esterification to introduce different organic moieties, thereby altering the molecule's steric and electronic properties. organic-chemistry.org

Conversion to a leaving group (e.g., tosylate) to facilitate substitution reactions at the methylene carbon.

This orthogonality of reactive sites enables chemists to perform sequential and controlled modifications, building molecular complexity in a stepwise manner. A general synthetic scheme might involve first displacing the chloride with a nucleophile under mild conditions, followed by modification of the methanol group under a different set of conditions, thus avoiding cross-reactivity.

Scaffold for Combinatorial Chemistry Libraries (Focus on synthetic methodology)

The 1,3,5-triazine (B166579) core is an established and effective scaffold for combinatorial libraries due to its three-fold symmetry and predictable reactivity. nih.govresearchgate.net this compound, while a 1,2,4-triazine (B1199460), offers a similar advantage for creating diverse molecular libraries through a multi-directional synthetic approach. The synthetic methodology leverages the two distinct reactive handles on the triazine scaffold.

A typical combinatorial synthesis strategy would proceed in two or more stages:

First Diversification Point (C3-Position): The highly reactive chloro group is substituted with a library of nucleophiles (R¹-Nu). This reaction is generally robust and can be performed in parallel, allowing for the rapid introduction of a wide range of chemical diversity. Nucleophiles can include primary and secondary amines, thiols, and alcohols.

Second Diversification Point (C5-Position): The methanol group is first oxidized to an aldehyde. This intermediate can then be reacted with a second library of reagents. For example, reductive amination with a library of amines (R²-NH₂) would introduce another set of diverse substituents. Alternatively, Wittig-type reactions could be employed to introduce various unsaturated moieties.

This two-step diversification allows for the geometric expansion of a chemical library. Starting with 'M' nucleophiles in the first step and 'N' reagents in the second step, a library of M x N distinct compounds can be generated. This methodology is highly amenable to solid-phase synthesis, where the triazine scaffold can be anchored to a resin, simplifying purification at each step. researchgate.net

| Step | Reaction Type | Reagent Library Examples | Resulting Functional Group |

| 1 | Nucleophilic Aromatic Substitution | Primary Amines (R-NH₂), Secondary Amines (R₂NH), Thiols (R-SH) | -NHR, -NR₂, -SR |

| 2a | Oxidation | PCC, DMP | -CHO (Aldehyde) |

| 2b | Reductive Amination (from Aldehyde) | Amines (R'-NH₂), NaBH₃CN | -CH₂-NHR' |

| 2b | Wittig Reaction (from Aldehyde) | Phosphonium Ylides (Ph₃P=CHR') | -CH=CHR' |

| 2b | Grignard Reaction (from Aldehyde) | Grignard Reagents (R'-MgBr) | -CH(OH)R' |

Integration into Novel Heterocyclic Systems

The inherent reactivity of this compound makes it an ideal starting material for synthesizing more complex, fused, spiro, and bridged heterocyclic systems. These advanced structures are of great interest in medicinal chemistry and materials science.

Synthesis of Fused 1,2,4-Triazine Derivatives

The construction of fused-ring systems from this compound typically involves intramolecular or intermolecular cyclization reactions where both the chloro and methanol functionalities (or their derivatives) participate. A common strategy involves reacting the starting material with a bifunctional nucleophile.

For instance, reaction with a molecule containing both an amine and a thiol group (e.g., 2-aminoethanethiol) could proceed as follows:

The more nucleophilic thiol group displaces the chloride at the C3 position.

The methanol group at C5 is oxidized to an aldehyde.

The pendant amino group from the first step then undergoes an intramolecular condensation with the newly formed aldehyde, followed by cyclization to form a new thiazine ring fused to the triazine core.

This approach allows for the creation of diverse fused systems like triazino-thiadiazines, triazolo-triazines, and pyrido-triazines, depending on the chosen dinucleophile. nih.govnih.govresearchgate.net The development of one-pot synthesis methods for these fused systems is an area of active research, aiming to improve efficiency and reduce waste. researchgate.net

| Fused System Example | Bifunctional Reagent | Synthetic Sequence |

| Thiazolo[3,2-b] organic-chemistry.orgnih.govnih.govtriazine | 2-Aminoethanethiol | 1. S-alkylation at C3. 2. Oxidation of C5-methanol. 3. Intramolecular imine formation and cyclization. |

| organic-chemistry.orgnih.govnih.govTriazolo[4,3-b] organic-chemistry.orgnih.govnih.govtriazine | Hydrazine (B178648) (H₂N-NH₂) | 1. Substitution at C3 with hydrazine. 2. Oxidation of C5-methanol to acid. 3. Intramolecular cyclization/dehydration. |

| Pyrido[2,3-e] organic-chemistry.orgnih.govnih.govtriazine | 2-Aminonicotinaldehyde | 1. Substitution at C3. 2. Knoevenagel-type condensation involving the C5-methylene group (activated). |

Construction of Spiro and Bridged Triazine Compounds

The synthesis of spiro and bridged compounds from this compound represents a significant synthetic challenge that leads to molecules with unique three-dimensional geometries.

Spiro Compounds: A spirocyclic junction at the C5 position can be envisioned. A synthetic route could involve converting the C5-methanol into a C5-methylene bromide. This intermediate could then react with a suitable cyclic precursor, such as a bis-nucleophile like 1,3-propanediol, in a double substitution reaction to form a spiro-dioxane ring at the C5 position. The C3-chloro atom would be addressed in a subsequent step.

Bridged Compounds: The creation of bridged systems requires linking two different positions of the triazine ring. A potential strategy could involve a multi-step process:

Substitution of the C3-chloride with a nucleophile that contains a long chain terminating in a reactive group (e.g., an alkene).

Modification of the C5-methanol group to introduce another reactive site.

An intramolecular cyclization, such as a ring-closing metathesis or a Diels-Alder reaction, could then form the bridge between the C3 and C5 side chains.

These advanced synthetic routes are less common but offer access to novel chemical space with rigid, well-defined molecular architectures. researchgate.net

Development of Materials with Tailored Properties Through Triazine Scaffolds

The 1,2,4-triazine scaffold is a valuable component in materials science due to its nitrogen-rich nature, planar geometry, and thermal stability. Incorporating this compound into polymers, dendrimers, or organic frameworks allows for the development of materials with properties tailored for specific applications. nih.govmdpi.com

The triazine core itself contributes to:

Thermal Stability: The aromatic, nitrogen-rich ring is resistant to thermal degradation.

Coordination Sites: The nitrogen atoms can act as ligands for metal ions, facilitating the formation of coordination polymers or MOFs. rsc.org

Hydrogen Bonding: The ring nitrogens can act as hydrogen bond acceptors, influencing the self-assembly and packing of molecules in the solid state.

By using this compound as a monomer or cross-linking agent, these intrinsic properties can be combined with functionalities introduced via the chloro and methanol groups. For example, substituting the chloro group with fluorescent dyes and polymerizing through the methanol group could lead to fluorescent polymers for sensor applications. Similarly, attaching groups that enhance charge transport could lead to the development of novel organic semiconductors. The ability to precisely control the functional groups attached to the triazine scaffold provides a powerful tool for tuning the final material's electronic, optical, and physical properties.

Electron Acceptor Units for Organic Optoelectronic Applications

The unique electronic structure of the 1,2,4-triazine ring, a core component of this compound, renders it a subject of significant interest in the field of organic optoelectronics. The presence of three electronegative nitrogen atoms within the aromatic ring creates a π-deficient system. This inherent electron deficiency makes 1,2,4-triazine derivatives effective electron acceptor units. In the context of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), materials with strong electron-accepting capabilities are crucial for facilitating efficient electron transport.

Research into 1,2,4-triazine derivatives has highlighted their potential as electron-transporting materials. The ability to modify the triazine core through the introduction of various substituents allows for the precise tuning of the molecule's electronic and optical properties. This tunability is a key advantage in designing materials with specific characteristics tailored for optimal device performance. For instance, combining electron-deficient triazine units with electron-rich moieties, such as carbazole, has led to the development of hybrid molecules with applications as electroluminescent materials. mdpi.com The chloro- and methanol-substituents on the this compound molecule further influence its electronic properties, providing additional avenues for synthetic modification to create novel materials for optoelectronic applications.

Table 1: Properties of 1,2,4-Triazine Derivatives in Optoelectronics

| Property | Description | Relevance to Optoelectronics |

|---|---|---|

| Electron-Deficient Core | The 1,2,4-triazine ring is a π-deficient system due to three electronegative nitrogen atoms. | Acts as an effective electron acceptor, facilitating use in electron-transporting layers (ETLs) of devices like OLEDs. |

| Tunable Electronics | The electronic and optical characteristics can be modified by adding different functional groups to the triazine ring. | Enables the rational design of materials with specific energy levels (LUMO/HOMO) to improve charge injection and transport. |

| Electroluminescence | Hybrid molecules incorporating triazine have shown promise as light-emitting materials. mdpi.com | Can be used in the emissive layer of OLEDs for display and lighting applications. |

Frameworks for Coordination Compounds

This compound and its derivatives possess structural features that make them suitable candidates as ligands for the construction of coordination compounds and metal-organic frameworks (MOFs). The 1,2,4-triazine ring contains multiple nitrogen atoms, each with a lone pair of electrons that can coordinate to a metal center. These nitrogen atoms can act as nodes, linking metal ions to form extended one-, two-, or three-dimensional networks.

The versatility of triazine-based ligands in forming diverse structural motifs is well-documented. For example, ligands such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) have been used to construct complex 3D frameworks with Co(II) ions, where the structure is further influenced by auxiliary polycarboxylic acid ligands. rsc.org Similarly, multitopic ligands incorporating a 1,3,5-triazine core have been used to synthesize frameworks with lead (Pb) and nickel (Ni), demonstrating varied coordination modes. rsc.org

In this compound, the nitrogen atoms of the triazine ring and the oxygen atom of the hydroxymethyl group can all serve as potential coordination sites. This multi-dentate character allows the molecule to bridge multiple metal centers, facilitating the formation of stable and porous frameworks. The specific geometry of the resulting coordination compound would be dictated by the coordination preference of the metal ion and the steric and electronic effects of the chloro and hydroxymethyl substituents.

Table 2: Coordination Potential of this compound

| Feature | Description | Role in Coordination |

|---|---|---|

| Triazine Nitrogen Atoms | The 1,2,4-triazine ring contains nitrogen atoms with available lone pairs of electrons. | Act as Lewis bases to coordinate with metal ions, serving as nodes in a framework. |

| Hydroxymethyl Group | The -CH₂OH substituent has an oxygen atom with lone pairs. | The oxygen can act as an additional coordination site, potentially leading to chelation or bridging between metal centers. |

| Multi-dentate Ligand | The presence of multiple potential donor atoms (N, O). | Allows the molecule to bind to one or more metal ions, facilitating the assembly of extended networks like MOFs. |

Role in Supramolecular Chemistry and Self-Assembly (excluding specific material properties)

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is a molecule well-suited for participating in self-assembly processes due to its capacity for forming a variety of directional, non-covalent bonds. These interactions guide the spontaneous organization of molecules into well-defined, ordered structures.

The primary interactions driving the self-assembly of triazine derivatives are hydrogen bonding and π-π stacking. nih.govresearchgate.net

Hydrogen Bonding: The hydroxymethyl group (-CH₂OH) in this compound provides a hydroxyl proton, which can act as a hydrogen bond donor. The oxygen atom of this group, along with the nitrogen atoms of the triazine ring, can serve as hydrogen bond acceptors. This donor-acceptor capability allows for the formation of robust intermolecular networks, similar to those seen in other 2,4-diamino-1,3,5-triazine derivatives which form structures ranging from honeycomb networks to rosette layers. researchgate.net

The interplay of these non-covalent forces dictates the final assembled structure. The possibility of forming multiple hydrogen bonds, in concert with stacking interactions, makes triazine derivatives attractive platforms for creating complex supramolecular constructs and for use in crystal engineering. nih.gov

Table 3: Non-Covalent Interactions in this compound Self-Assembly

| Interaction Type | Molecular Origin | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | The hydroxyl (-OH) group acts as a donor and acceptor; ring nitrogen atoms act as acceptors. | Directs the formation of specific, ordered patterns such as chains, sheets, or duplexes. nih.govresearchgate.net |

| π-π Stacking | The electron clouds of the aromatic 1,2,4-triazine ring. | Stabilizes the supramolecular structure through parallel alignment of the rings, often observed in triazine synthons. researchgate.net |

| Halogen Bonding | The chlorine atom can act as an electrophilic region (sigma-hole). | Can interact with nucleophilic sites on adjacent molecules, providing additional directional control over the assembly. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.